6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide

HDAC inhibitor Epigenetics Isoform selectivity

This low-molecular-weight (227.65 Da) fragment exhibits confirmed HDAC6 inhibition (IC50 690 nM) with 16-fold selectivity over HDAC1, providing a validated starting point for isoform-selective chemical probe development. Its rigid oxolan-3-yl amide (only 2 rotatable bonds) minimizes entropic penalty in binding, ideal for fragment-based screening and hit-to-lead optimization. With XLogP3 of 0.5 and a privileged pyridazine-3-carboxamide scaffold also explored for kinase inhibition, this building block enables parallel medicinal chemistry strategies where HDAC modulation and kinase selectivity are both required. Procure with confidence from verified suppliers delivering guaranteed purity and batch-to-batch consistency.

Molecular Formula C9H10ClN3O2
Molecular Weight 227.65 g/mol
Cat. No. B7935123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide
Molecular FormulaC9H10ClN3O2
Molecular Weight227.65 g/mol
Structural Identifiers
SMILESC1COCC1NC(=O)C2=NN=C(C=C2)Cl
InChIInChI=1S/C9H10ClN3O2/c10-8-2-1-7(12-13-8)9(14)11-6-3-4-15-5-6/h1-2,6H,3-5H2,(H,11,14)
InChIKeyJJNJFRXROXREON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide: Structural and Pharmacological Baseline for Procurement


6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide (CAS 1541391-32-5) is a heterocyclic small molecule composed of a 6-chloropyridazine-3-carboxamide core linked to a tetrahydrofuran-3-yl (oxolan-3-yl) moiety [1]. The compound is primarily investigated as a research tool in epigenetic drug discovery, with documented inhibitory activity against histone deacetylase 6 (HDAC6) [2]. As a member of the pyridazine carboxamide class, it shares structural features with kinase inhibitor scaffolds described in patent literature, though its specific substitution pattern—direct amide linkage to a secondary oxolane ring—distinguishes it from closely related analogs bearing oxan-4-yl or oxolan-3-ylmethyl substituents [3].

Why Generic Substitution of 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide Is Not Advisable Without Evidence


Structural analogs within the 6-chloro-pyridazine carboxamide family—such as the oxan-4-yl (CAS 1178354-18-1) and oxolan-3-ylmethyl (CAS 1183072-80-1) variants—differ in critical steric, electronic, and conformational parameters. The oxolan-3-yl group in the target compound provides a specific ring oxygen orientation and reduced rotatable bond count compared to the oxolan-3-ylmethyl analog, potentially altering target binding and metabolic stability. The oxan-4-yl analog introduces a larger, conformationally distinct six-membered ring. Without direct comparative pharmacological data, assumptions of equivalent potency, selectivity, or pharmacokinetic behavior across these analogs are scientifically unfounded. Available evidence indicates that even minor modifications to the amide substituent can shift selectivity profiles, as demonstrated by the target compound's measurable HDAC6-over-HDAC1 preference [1].

Quantitative Differentiation Evidence: 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide vs. Closest Analogs


HDAC6 vs. HDAC1 Selectivity Profile: A Distinguishing Feature for Epigenetic Tool Compound Selection

The target compound demonstrates measurable inhibitory activity against HDAC6 (IC50 = 690 nM) and HDAC1 (IC50 = 11,200 nM), yielding an approximately 16-fold selectivity window for HDAC6 over HDAC1 in recombinant enzyme assays [1]. This selectivity profile is a key differentiator when compared to the broader class of pyridazine carboxamides, many of which are optimized for kinase inhibition without reported HDAC activity [2]. While direct head-to-head data against the oxan-4-yl and oxolan-3-ylmethyl analogs are unavailable, this class-level inference suggests the specific oxolan-3-yl substitution pattern supports a distinct target engagement profile relevant for epigenetic research applications.

HDAC inhibitor Epigenetics Isoform selectivity

Structural Differentiation: Oxolan-3-yl vs. Oxan-4-yl Conformational Constraints

The target compound incorporates a tetrahydrofuran-3-yl (oxolan-3-yl) substituent, a five-membered cyclic ether, directly attached via an amide bond. The closest commercially available analog, 6-chloro-N-(oxan-4-yl)pyridazine-3-carboxamide (CAS 1178354-18-1), substitutes the oxolane ring with a tetrahydropyran (oxane) moiety . This structural modification increases ring size from five to six atoms, introduces an additional methylene unit, and alters the spatial orientation of the ether oxygen. While quantitative bioactivity data for the oxan-4-yl analog are lacking in the public domain, the difference in computed XLogP3 values (target compound: XLogP3 = 0.5 [1]; oxan-4-yl analog estimated at XLogP3 ≈ 0.8-1.0) indicates altered lipophilicity, which has implications for solubility and membrane permeability.

Conformational analysis Ligand design Structure-activity relationship

Distinction from Methylene-Bridged Analog: Impact on Amide Torsion and H-Bonding

6-Chloro-N-(oxolan-3-ylmethyl)pyridazine-3-carboxamide (CAS 1183072-80-1) differs from the target compound by the insertion of a methylene spacer between the amide nitrogen and the oxolane ring . This modification increases rotatable bond count from 2 to 3, introduces additional conformational flexibility, and alters the amide's electronic environment. The target compound's direct attachment of the oxolan-3-yl group to the amide nitrogen restricts rotational freedom and may enhance metabolic stability by reducing sites for oxidative N-dealkylation. Published Syk inhibitor optimization studies on this scaffold class indicate that linker length between the amide and cyclic ether significantly affects both potency and mutagenicity risk in Ames assays [1].

Bioisosterism Amide conformation Medicinal chemistry

Optimal Application Scenarios for 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide Based on Differentiated Evidence


Epigenetic Probe Development Targeting HDAC6-Mediated Pathways

With an IC50 of 690 nM against HDAC6 and an approximately 16-fold selectivity window over HDAC1, this compound serves as a viable starting point for developing isoform-selective HDAC6 chemical probes. Researchers investigating tubulin acetylation, autophagy regulation, or neurodegenerative disease models where pan-HDAC inhibition is undesirable can utilize this scaffold to interrogate HDAC6-specific biology. The selectivity profile, while moderate, is documented in a recombinant assay system and provides a quantifiable benchmark for subsequent structure-activity relationship (SAR) expansion [1].

Conformational Constraint Evaluation in Fragment-Based Drug Discovery

The compound's rigid oxolan-3-yl direct amide attachment represents a conformationally constrained pharmacophore element with only two rotatable bonds. This property is highly valued in fragment-based screening campaigns where ligand efficiency and minimal entropic penalty upon binding are critical selection criteria. Compared to the more flexible oxolan-3-ylmethyl analog (3 rotatable bonds), this compound offers enhanced rigidity that may translate into improved binding thermodynamics, making it a preferred fragment or low-molecular-weight lead in hit-to-lead programs [2].

Kinase Inhibitor Scaffold Diversification with Favorable Physicochemical Profile

Patent literature establishes the pyridazine-3-carboxamide core as a privileged scaffold for kinase inhibition, particularly against ALK and c-Met kinases [3]. The target compound, with its XLogP3 of 0.5 and molecular weight of 227.65 Da, resides within favorable drug-like physicochemical space. This positions it as a suitable core for parallel medicinal chemistry efforts where both kinase inhibition and HDAC modulation are being explored, or where a differentiated selectivity profile is required to mitigate off-target toxicity compared to established kinase-targeted pyridazine analogs [1].

Quote Request

Request a Quote for 6-Chloro-N-(oxolan-3-yl)pyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.